molecular formula C12H18IN3O B334345 (3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE

(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE

Cat. No.: B334345
M. Wt: 347.2 g/mol
InChI Key: LIMXQSWLASCBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound that features a pyrazole ring substituted with an iodine atom and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol. This reaction forms pyrazole intermediates, which are then further functionalized . The iodine atom is introduced through electrophilic substitution reactions, often using iodine or iodine-containing reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as the use of continuous flow reactors and green chemistry principles, can be applied to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazolone derivatives, alcohol derivatives, and various substituted pyrazoles .

Mechanism of Action

The mechanism of action of (3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom may enhance the compound’s binding affinity to certain targets, leading to increased biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-DIMETHYLPIPERIDINO)(4-IODO-1-METHYL-1H-PYRAZOL-3-YL)METHANONE is unique due to the presence of the iodine atom, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s reactivity and binding affinity, making it a valuable molecule in various research applications .

Properties

Molecular Formula

C12H18IN3O

Molecular Weight

347.2 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(4-iodo-1-methylpyrazol-3-yl)methanone

InChI

InChI=1S/C12H18IN3O/c1-8-4-9(2)6-16(5-8)12(17)11-10(13)7-15(3)14-11/h7-9H,4-6H2,1-3H3

InChI Key

LIMXQSWLASCBBP-UHFFFAOYSA-N

SMILES

CC1CC(CN(C1)C(=O)C2=NN(C=C2I)C)C

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=NN(C=C2I)C)C

Origin of Product

United States

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